molecular formula C17H33ClO2 B1294504 Cetyl chloroformate CAS No. 26272-90-2

Cetyl chloroformate

Cat. No.: B1294504
CAS No.: 26272-90-2
M. Wt: 304.9 g/mol
InChI Key: HOQUWXSARQBQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Name and Systematic Classification

Cetyl chloroformate is systematically named hexadecyl carbonochloridate under IUPAC guidelines. Its molecular formula is $$ \text{C}{17}\text{H}{33}\text{ClO}2 $$, with a molecular weight of 304.90 g/mol. The compound belongs to the acyl chloride family, characterized by a chloroformate ($$-\text{OCOCl}$$) functional group attached to a hexadecyl ($$ \text{C}{16}\text{H}_{33} $$) chain. Key physicochemical properties include:

Property Value Source
Boiling Point 367.1 ± 11.0 °C (Predicted)
Density 0.923 g/mL at 25 °C
Refractive Index $$ n^{20}_D = 1.424 $$

The long alkyl chain confers lipid solubility, making it useful in modifying hydrophobic molecules.

Historical Development and Discovery

The synthesis of chloroformates dates to early 20th-century advancements in acyl chloride chemistry. This compound emerged as a derivative of broader efforts to optimize esterification and carbonate formation. A pivotal development was the 2004 patent (US3966786A), which described continuous production methods using atomized alcohol-phosgene reactions. This innovation enabled high-purity yields (e.g., 93% for stearic acid derivatives) and reduced phosgene residues, enhancing industrial scalability.

Academic interest grew with its application in drug delivery systems. For instance, cholesteryl cetyl carbonate—a liquid crystal material synthesized from this compound—demonstrated thermotropic properties for controlled drug release. Such discoveries underscored its versatility beyond traditional organic synthesis.

Industrial and Academic Relevance

Industrial Applications

  • Pharmaceuticals : this compound is a key intermediate in synthesizing active pharmaceutical ingredients (APIs). It facilitates carbamate and ester formation, critical for drugs targeting metabolic and neurological disorders. For example, it derivatizes amino acids for GC-MS analysis, improving detection limits in urinary metabolite studies.
  • Agrochemicals : The compound is used to produce herbicides and pesticides. Its reactivity enables efficient synthesis of crop protection agents, meeting regulatory efficacy standards.
  • Polymers : In polymer chemistry, it functionalizes chains to enhance material properties like hydrophobicity or thermal stability. Modifications using this compound are pivotal in creating specialty coatings and adhesives.

Academic Research

In academia, this compound serves as a model substrate for studying nucleophilic acyl substitution mechanisms. Recent studies highlight its role in synthesizing smart materials, such as thermotropic liquid crystals for drug delivery. Additionally, it is employed in peptide synthesis to form amide bonds, aiding the development of bioactive peptides.

Properties

IUPAC Name

hexadecyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(18)19/h2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQUWXSARQBQCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067194
Record name Carbonochloridic acid, hexadecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9067194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26272-90-2
Record name Hexadecyl carbonochloridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26272-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cetyl chloroformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026272902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetyl chloroformate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbonochloridic acid, hexadecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbonochloridic acid, hexadecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9067194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.238
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CETYL CHLOROFORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRC65MY1ID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Equation

$$
\text{C}{16}\text{H}{33}\text{OH} + \text{COCl}2 \rightarrow \text{C}{16}\text{H}_{33}\text{OCOCl} + \text{HCl}
$$

Continuous Flow Method

Recent advancements have introduced continuous flow reactors for the synthesis of chloroformates, including this compound. This method enhances safety and efficiency by minimizing exposure to phosgene gas.

  • Process Overview : A solution of phosgene is atomized and mixed with a solution of cetyl alcohol in a flow reactor.
  • Advantages : This method allows for better control over reaction conditions, leading to higher yields and purity of the product.

Use of Triphosgene

An alternative method involves using triphosgene instead of direct phosgene gas. This approach simplifies handling and reduces safety risks associated with phosgene.

  • Reagents : Triphosgene, cetyl alcohol, and an amine (e.g., tributylamine).
  • Reaction Conditions : Conducted in a flow reactor, where triphosgene decomposes to release phosgene in situ.

The efficiency of these preparation methods can be assessed based on yield and purity metrics:

Method Yield (%) Purity (%) Remarks
Direct Reaction with Phosgene Up to 80% Variable Sensitive to reaction conditions
Continuous Flow Method Up to 92% High Improved safety and efficiency
Triphosgene Method Up to 85% High Safer alternative to direct phosgene use

Phosgene is a highly toxic gas; therefore, all preparation methods require stringent safety protocols:

  • Use of fume hoods.
  • Personal protective equipment (PPE).
  • Proper ventilation systems in laboratories.

This compound can be synthesized effectively through various methods, each with its advantages regarding yield, purity, and safety. The choice of method often depends on the specific application requirements and available resources. Continuous flow reactors and the use of triphosgene represent significant advancements in the safe production of this important chemical compound.

Chemical Reactions Analysis

Hydrolysis Reaction

Cetyl chloroformate undergoes rapid hydrolysis in aqueous environments, producing cetyl alcohol, hydrochloric acid, and carbon dioxide :C17H33ClO2+H2OC16H33OH+HCl+CO2\text{C}_{17}\text{H}_{33}\text{ClO}_2+\text{H}_2\text{O}\rightarrow \text{C}_{16}\text{H}_{33}\text{OH}+\text{HCl}+\text{CO}_2Kinetic Observations :

  • Exothermicity : Releases significant heat, necessitating controlled conditions.
  • Rate Acceleration : Hydrolysis is accelerated in basic media due to nucleophilic attack by hydroxide ions .

Esterification with Alcohols

This compound reacts with alcohols to form esters, a reaction critical in organic synthesis :C17H33ClO2+R OHC17H33OOCR+HCl\text{C}_{17}\text{H}_{33}\text{ClO}_2+\text{R OH}\rightarrow \text{C}_{17}\text{H}_{33}\text{OOCR}+\text{HCl}Example : Synthesis of cholesteryl cetyl carbonate (CCC) :

ComponentRole
This compoundAcylating agent
Cholesteryl alcoholNucleophile
Product Purity95% (after purification)

This reaction is utilized in liquid crystal and drug delivery systems .

Acylation of Biomolecules

The compound modifies biomolecules by introducing hydrophobic cetyl groups, altering physicochemical properties:

Targets :

  • Proteins : Enhances membrane permeability.
  • Carbohydrates : Modifies solubility for drug delivery.
  • Lipids : Stabilizes liposomal formulations.

Formation of Peroxydicarbonates

This compound reacts with peroxides to form peroxydicarbonates, used as polymerization initiators :2C17H33ClO2+H2O2C17H33OOC OO C17H33+2HCl2\,\text{C}_{17}\text{H}_{33}\text{ClO}_2+\text{H}_2\text{O}_2\rightarrow \text{C}_{17}\text{H}_{33}\text{OOC OO C}_{17}\text{H}_{33}+2\,\text{HCl}Application :

  • Initiates free-radical polymerization of vinyl monomers .

Comparative Reactivity with Other Chloroformates

ChloroformateReactivity with WaterPrimary Use
Cetyl Rapid hydrolysisPeptide synthesis
Ethyl Moderate hydrolysisEsterification
Benzyl Slow hydrolysisAmide coupling

Scientific Research Applications

Organic Synthesis

Esterification Reactions
Cetyl chloroformate is primarily utilized in esterification reactions to convert carboxylic acids and alcohols into their corresponding esters. This process is crucial for synthesizing various organic compounds. The reaction mechanism involves a nucleophilic attack by the alcohol on the carbonyl carbon of this compound, leading to the elimination of a chloride ion.

Peptide Synthesis
In peptide synthesis, this compound serves as a coupling agent that facilitates the formation of amide bonds between amino acid building blocks. This application is particularly relevant in developing peptides and proteins with specific sequences, which are essential in pharmaceutical research and therapeutic development.

Biochemical Applications

Modification of Biomolecules
this compound can modify biomolecules such as proteins, carbohydrates, and lipids by introducing a fatty acyl group derived from cetyl alcohol. This modification can significantly influence the structure-function relationships of these biomolecules and is valuable for studying their properties and developing novel therapeutic agents.

Enzyme Immobilization
Recent studies have shown that this compound can be used to improve the catalytic properties of enzymes like Candida antarctica lipase B when immobilized on modified cellulose nanocrystals. This approach enhances enzyme stability and activity, making it suitable for various biocatalytic applications . The immobilization process allows for increased reusability and efficiency in enzymatic reactions.

Industrial Applications

Production of Organic Peroxides
this compound is increasingly used in the production of organic peroxides, which are essential in polymer chemistry and various industrial processes. The compound's unique properties make it suitable for creating intermediates required in synthesizing more complex molecules .

Cosmetic Formulations
Due to its long hydrophobic alkyl chain, this compound finds applications in cosmetic formulations. Its ability to produce cetyl alcohol upon hydrolysis enhances its relevance in personal care products, where it acts as an emulsifier or thickening agent.

Market Insights

The global market for this compound is expected to grow significantly due to its increasing applications across various industries, including pharmaceuticals, dyes, and fertilizers. Key market dynamics include:

Market Attribute Details
Expected CAGR (2023-2031)XX%
Primary ApplicationsPharmaceuticals, Dyes, Organic Peroxides
Key RegionsNorth America, Europe, Asia-Pacific

Case Study 1: Enhanced Lipase Activity

A study demonstrated that immobilizing Candida antarctica lipase B on this compound-modified cellulose nanocrystals improved its catalytic performance in esterification reactions. The conversion rate achieved was significantly higher than that of free lipase .

Case Study 2: Peptide Synthesis Efficiency

Research highlighted the efficiency of using this compound in synthesizing specific peptides through amide bond formation. This method has been shown to streamline the peptide synthesis process while maintaining high purity levels.

Mechanism of Action

The mechanism of action of cetyl chloroformate involves its reactivity with nucleophiles. The carbonyl carbon in this compound is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and carboxylic acids. This leads to the formation of carbamates, carbonate esters, and mixed anhydrides, respectively. The hydrolysis reaction proceeds via a nucleophilic attack by water, resulting in the formation of cetyl alcohol and carbon dioxide .

Comparison with Similar Compounds

Key Structural Insights :

  • Chain Length : Cetyl’s long alkyl chain reduces volatility and slows hydrolysis compared to shorter-chain analogs like methyl or ethyl chloroformates .
  • Aromatic vs. Aliphatic : Phenyl chloroformate exhibits enhanced stability in aqueous environments due to its aromatic ring, whereas aliphatic derivatives like ethyl chloroformate hydrolyze rapidly .

Reactivity and Hydrolysis Rates

Chloroformates react via nucleophilic acyl substitution, releasing HCl and forming carboxylic acid derivatives. Their hydrolysis rates are critical for handling and applications:

  • This compound: Hydrolyzes slowly at room temperature due to steric hindrance from the long alkyl chain, making it suitable for stepwise synthesis in non-aqueous media .
  • Ethyl/Methyl Chloroformates : Rapid hydrolysis in water (minutes to hours), necessitating anhydrous conditions .
  • Phenyl Chloroformate : Moderate hydrolysis rate; stability allows use in polymer crosslinking .

Biological Activity

Cetyl chloroformate (CCF), also known as hexadecanoyl chloride, is a highly reactive acylating agent primarily used in organic synthesis, particularly for esterification and peptide synthesis. Its biological activity stems from its ability to modify biomolecules, influencing their structure and function. This article explores the biological activity of CCF, including its applications, mechanisms of action, and relevant research findings.

CCF is synthesized through the reaction of cetyl alcohol with phosgene, resulting in a compound that can react with alcohols and amines to form esters and amides, respectively. The reaction mechanism involves a nucleophilic attack by the alcohol on the carbonyl carbon of CCF, leading to the elimination of chloride ions. This property makes CCF a valuable tool in organic chemistry for modifying various biomolecules.

Key Reactions Involving CCF:

  • Esterification : Converts carboxylic acids and alcohols into esters.
  • Peptide Synthesis : Acts as a coupling agent to form amide bonds between amino acids.

1. Modification of Biomolecules

CCF can introduce fatty acyl groups into proteins, carbohydrates, and lipids. This modification can significantly alter the physicochemical properties of these biomolecules, impacting their biological functions. For example, the introduction of hydrophobic chains can enhance membrane interactions or improve the stability of proteins under physiological conditions.

2. Enzyme Immobilization

Recent studies have demonstrated that CCF-modified supports can enhance enzyme activity. For instance, Candida antarctica lipase B (CALB) immobilized on this compound-modified cellulose nanocrystals exhibited improved catalytic properties compared to free enzyme forms. The hydrophobic modification facilitated better enzyme-substrate interactions, leading to higher conversion rates in esterification reactions (54.68% for CALB@10CNC-C16 compared to 12.98% for free CALB) .

Enzyme Form Conversion Rate (%)
Free CALB12.98
CALB@10CNC-C1654.68

3. Cytotoxicity Studies

The cytotoxic effects of CCF have been evaluated using various mammalian cell lines. In vitro assays are crucial for assessing the safety profile of compounds like CCF before they are considered for therapeutic applications. Different methodologies such as MTT assays and LDH release assays are employed to determine cell viability and membrane integrity .

Case Study 1: Enzyme Activity Enhancement

A study focused on CALB immobilization on modified cellulose nanocrystals showed that moderate hydrophobicity improved enzyme performance significantly. The research utilized molecular dynamics simulations to analyze the conformational changes in CALB upon immobilization, providing insights into how structural modifications can enhance catalytic efficiency .

Case Study 2: Cytotoxicity Assessment

In evaluating the cytotoxicity of CCF on cultured mammalian cells, various cell lines were tested to determine the compound's effect on cell viability and proliferation rates. The results indicated that while CCF exhibited some cytotoxic effects at higher concentrations, it also showed potential as a modifying agent in drug development when used at lower concentrations .

Q & A

Q. What are the standard safety protocols for handling cetyl chloroformate in laboratory settings?

this compound requires strict safety measures due to its reactivity and potential toxicity. Key protocols include:

  • Personal Protective Equipment (PPE): Use impermeable butyl rubber gloves (EN 374), tightly fitting safety goggles (EN 166), and lab coats to prevent skin contact .
  • Ventilation: Conduct reactions in a fume hood to avoid inhalation of vapors or aerosols.
  • Storage: Store in airtight containers under nitrogen in a cool, dry environment to minimize hydrolysis or decomposition .
  • Emergency Response: In case of exposure, immediately rinse affected areas with water and seek medical attention. Provide safety data sheets (SDS) to medical personnel .

Q. How is this compound characterized for purity and structural confirmation in synthetic chemistry?

Analytical methods include:

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) for carbon/hydrogen backbone analysis, and Infrared (IR) spectroscopy to confirm carbonyl (C=O) and chloroformate (O-CO-Cl) functional groups .
  • Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to assess purity, often coupled with mass spectrometry (MS) for molecular weight confirmation .
  • Elemental Analysis: Quantify chlorine content to verify stoichiometric integrity .

Q. What are the primary synthetic applications of this compound in organic chemistry?

this compound is widely used as an acylating agent to synthesize carbamates and esters. For example:

  • Carbamate Formation: React with amines in dichloromethane (DCM) using triethylamine (Et₃N) as a base to form stable carbamate derivatives (e.g., lipid conjugates for drug delivery systems) .
  • Polymerization Initiator: Acts as a precursor for peroxydicarbonates (e.g., dicetyl peroxydicarbonate) via dehydrochlorination with hydrogen peroxide .

Advanced Research Questions

Q. How can reaction yields be optimized when using this compound in acylation reactions?

Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DCM) enhance reactivity by stabilizing intermediates .
  • Stoichiometry: Maintain a 1.1–1.2 molar excess of this compound over nucleophiles (e.g., amines) to account for hydrolysis side reactions.
  • Temperature Control: Reactions are typically conducted at 0–25°C to balance reactivity and side-product formation.
  • Design of Experiments (DOE): Use factorial designs to systematically evaluate variables like pH, solvent polarity, and catalyst presence .

Q. What experimental approaches resolve contradictions in toxicity data for chloroformate compounds like this compound?

Discrepancies in LC50 values (e.g., Vernot et al. (1977) vs. later studies) can be addressed via:

  • Comparative Exposure Studies: Replicate experiments across species (e.g., rats, mice) under controlled conditions (e.g., 4-hour vs. 1-hour exposures) to isolate concentration-time effects .
  • Statistical Modeling: Apply probit or logit models to analyze mortality-dose relationships, accounting for covariates like sex-specific susceptibility (e.g., male rats showed lower LC50 than females in some studies) .
  • Mechanistic Toxicology: Investigate metabolic pathways (e.g., hydrolysis to HCl/CO₂) and tissue-specific responses to explain variability .

Q. How does the stability of this compound in aqueous environments impact its application in bioconjugation chemistry?

Hydrolysis kinetics critically influence its utility:

  • Kinetic Studies: Monitor degradation rates via pH-stat titration or HPLC to quantify residual chloroformate under varying pH/temperature conditions.
  • Stabilization Techniques: Use anhydrous solvents or scavengers (e.g., molecular sieves) to prolong reactivity during conjugation reactions .
  • Alternative Derivatives: Explore fluorinated or branched analogs (e.g., phenyl chloroformate) for improved hydrolytic stability in aqueous media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cetyl chloroformate
Reactant of Route 2
Reactant of Route 2
Cetyl chloroformate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.